molecular formula C13H24N4O3 B3028924 H-Pro-D-Leu-Gly-NH2 CAS No. 39705-60-7

H-Pro-D-Leu-Gly-NH2

Cat. No.: B3028924
CAS No.: 39705-60-7
M. Wt: 284.35 g/mol
InChI Key: NOOJLZTTWSNHOX-VHSXEESVSA-N
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Description

H-Pro-D-Leu-Gly-NH2, also known as Prolyl-D-leucyl-glycinamide, is a tripeptide compound. It is a derivative of the neuropeptide oxytocin and has been studied for its potential biological activities, including its role as a melanocyte-stimulating hormone release-inhibiting factor. This compound is of interest due to its stability and ability to cross the blood-brain barrier, making it a potential candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-D-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, proline, to a solid resin support. Subsequent amino acids, D-leucine and glycine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

H-Pro-D-Leu-Gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

H-Pro-D-Leu-Gly-NH2 exerts its effects by interacting with specific receptors and enzymes in the body. It acts as an allosteric modulator of the dopamine D2 receptor, influencing dopaminergic neurotransmission. The compound binds to a site distinct from the orthosteric site on the receptor, leading to changes in receptor conformation and activity . Additionally, it inhibits the release of melanocyte-stimulating hormone by interacting with specific enzymes involved in hormone regulation .

Comparison with Similar Compounds

Similar Compounds

    H-Pro-Leu-Gly-NH2: A similar tripeptide with L-leucine instead of D-leucine.

    H-Pro-D-Leu-Gly-OH: A derivative with a free carboxyl group instead of an amide group.

Uniqueness

H-Pro-D-Leu-Gly-NH2 is unique due to the presence of D-leucine, which imparts different stereochemical properties and potentially enhances its stability and ability to cross the blood-brain barrier compared to its L-leucine counterpart . This makes it a promising candidate for therapeutic applications targeting the central nervous system.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJLZTTWSNHOX-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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